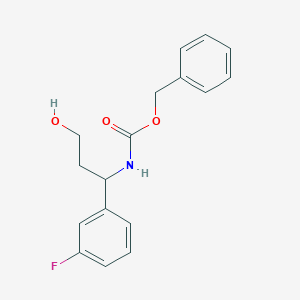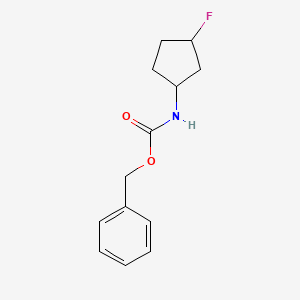
2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol: is an organic compound that belongs to the class of alcohols It features a thienyl ring substituted with two chlorine atoms at the 2 and 5 positions, and an ethanol group attached to the 3 position of the thienyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol typically involves the reaction of 2,5-dichlorothiophene with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the thienyl ring, forming the ethanol group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as potassium hydroxide, can further enhance the reaction efficiency.
化学反应分析
Types of Reactions:
Oxidation: 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding thienylmethanol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products:
Oxidation: 2-(2,5-Dichlorothien-3-YL)acetaldehyde or 2-(2,5-Dichlorothien-3-YL)acetic acid.
Reduction: 2-(2,5-Dichlorothien-3-YL)methanol.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against certain bacterial and fungal strains. This makes it a potential candidate for the development of new antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other applications.
作用机制
The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the integrity of microbial cell membranes, leading to cell death.
相似化合物的比较
2-(2,5-Dichlorothien-3-YL)methanol: Similar structure but with a methanol group instead of ethanol.
2-(2,5-Dichlorothien-3-YL)acetic acid: Similar structure but with a carboxylic acid group instead of ethanol.
2-(2,5-Dichlorothien-3-YL)acetaldehyde: Similar structure but with an aldehyde group instead of ethanol.
Uniqueness: 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the thienyl ring and the presence of the ethanol group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2OS/c7-5-3-4(1-2-9)6(8)10-5/h3,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBCUQZJSWZMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
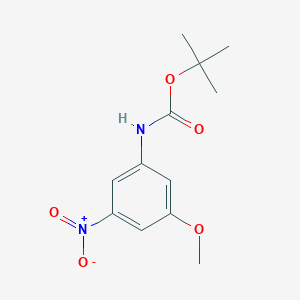
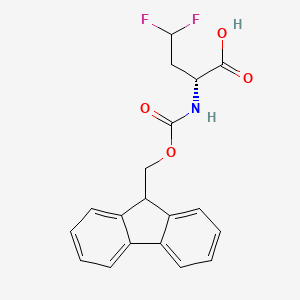
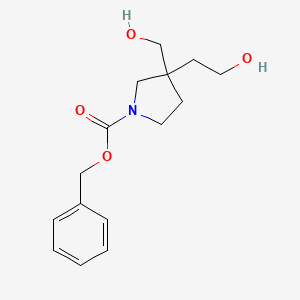

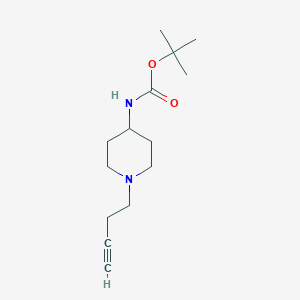
![(S)-{[(benzyloxy)carbonyl]amino}(cyclopentyl)acetic acid](/img/structure/B8148085.png)
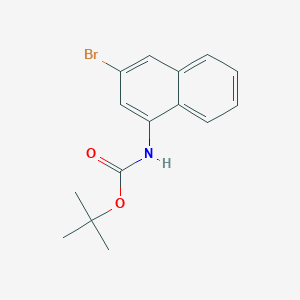

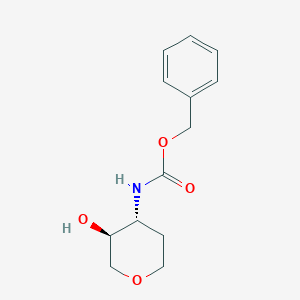

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhexanoic acid](/img/structure/B8148120.png)
